N3-Gly-Gly-Gly-Gly-Gly-OH
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Overview
Description
N3-Gly-Gly-Gly-Gly-Gly-OH is a peptide compound consisting of five glycine residues linked together by peptide bonds. The compound is also known as pentaglycine. Glycine is the simplest amino acid, and its repetitive sequence in this compound makes it a subject of interest in various scientific fields.
Mechanism of Action
Target of Action
N3-Gly-Gly-Gly-Gly-Gly-OH is a type of oligo-Gly click chemistry reagent . It has been used as a linker to combine different subunits of dimeric or oligomeric proteins or to create artificial multi-domain proteins . The primary targets of this compound are therefore the proteins or peptides that it is designed to link.
Mode of Action
The compound contains an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing alkyne groups . This reaction results in the formation of a stable 1,2,3-triazole linkage. Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the proteins or peptides that it is linking. It’s worth noting that by modification into gly-gly-gly-ser motifs, high solubility can be achieved , which could potentially influence various biochemical pathways related to protein solubility and stability.
Result of Action
The molecular and cellular effects of this compound’s action would be primarily related to the formation of stable linkages between proteins or peptides. This could potentially influence the function, stability, and solubility of the linked proteins or peptides .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) it undergoes requires the presence of copper ions . Additionally, factors such as pH and temperature could potentially influence the stability and reactivity of the azide group in the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-Gly-Gly-Gly-Gly-Gly-OH can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) as protecting groups for the amino acids .
Attachment to Resin: The first glycine residue is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected glycine is added using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide).
Repetition: Steps 2 and 3 are repeated until the desired peptide length is achieved.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS method. These machines can handle large-scale synthesis with high efficiency and purity .
Chemical Reactions Analysis
Types of Reactions
N3-Gly-Gly-Gly-Gly-Gly-OH can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds to yield individual glycine residues.
Oxidation: Oxidative cleavage of peptide bonds under specific conditions.
Substitution: Introduction of different functional groups at specific positions in the peptide chain.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters for introducing new functional groups.
Major Products
Hydrolysis: Glycine residues.
Oxidation: Various oxidized peptide fragments.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
N3-Gly-Gly-Gly-Gly-Gly-OH has several applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and cleavage.
Biology: Serves as a linker in protein engineering to study protein-protein interactions.
Medicine: Investigated for its potential in drug delivery systems and as a scaffold for developing new therapeutics.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques
Comparison with Similar Compounds
Similar Compounds
Gly-Gly-Gly-Gly: A shorter peptide with four glycine residues.
Gly-Gly-Gly: A tripeptide with three glycine residues.
Gly-Gly: A dipeptide with two glycine residues.
Uniqueness
N3-Gly-Gly-Gly-Gly-Gly-OH is unique due to its longer chain length, which provides more flexibility and potential for forming secondary structures. This makes it particularly useful in studies requiring longer peptide linkers or more complex interactions .
Properties
IUPAC Name |
2-[[2-[[2-[[2-[(2-azidoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N7O6/c11-17-16-4-9(21)14-2-7(19)12-1-6(18)13-3-8(20)15-5-10(22)23/h1-5H2,(H,12,19)(H,13,18)(H,14,21)(H,15,20)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRYJIBFEWSVLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N7O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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